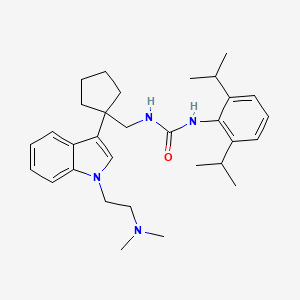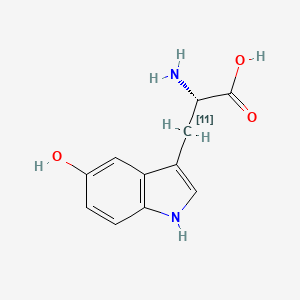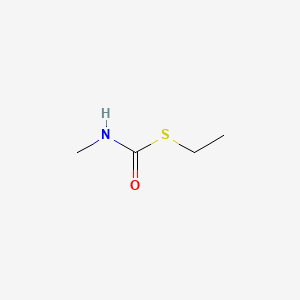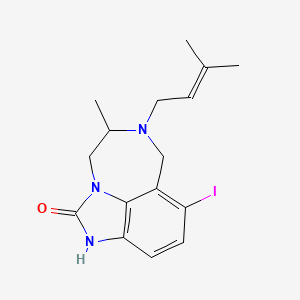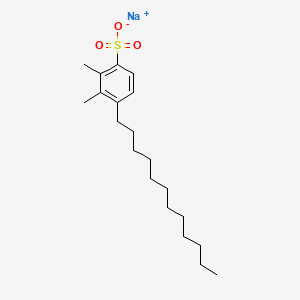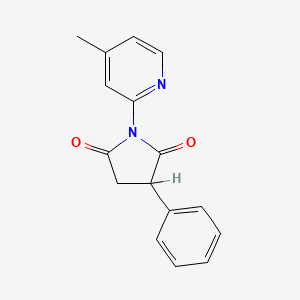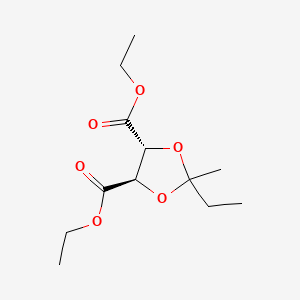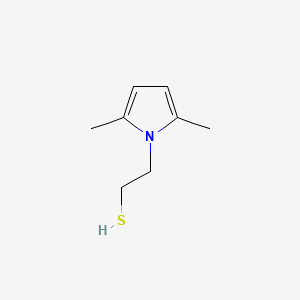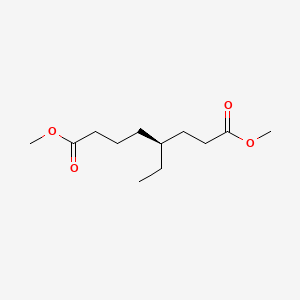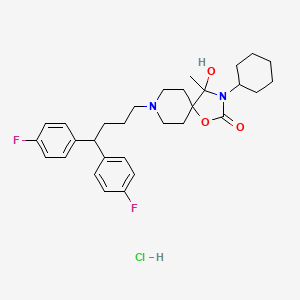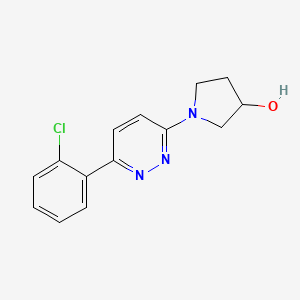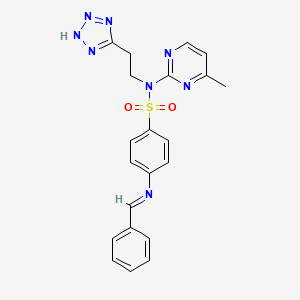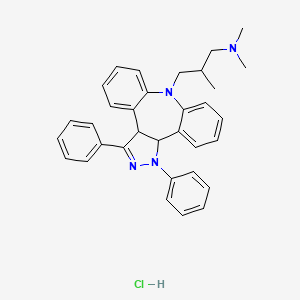
Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a dibenzo(b,f)pyrazolo(3,4-d)azepine core and several functional groups that contribute to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the dibenzo(b,f)pyrazolo(3,4-d)azepine core, followed by the introduction of the dimethylamino and methylpropyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions
Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted products.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent or a biochemical tool.
Medicine
In medicine, the compound may be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its interactions with molecular targets in the body can be studied to understand its mechanism of action and therapeutic potential.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates for other chemical processes.
作用机制
The mechanism of action of Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects or other biological outcomes.
相似化合物的比较
Similar Compounds
Similar compounds to Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride include other dibenzo(b,f)pyrazolo derivatives with different functional groups. These compounds may share similar core structures but differ in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with biological molecules and chemical reagents, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
90358-76-2 |
|---|---|
分子式 |
C33H35ClN4 |
分子量 |
523.1 g/mol |
IUPAC 名称 |
3-(3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaen-13-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C33H34N4.ClH/c1-24(22-35(2)3)23-36-29-20-12-10-18-27(29)31-32(25-14-6-4-7-15-25)34-37(26-16-8-5-9-17-26)33(31)28-19-11-13-21-30(28)36;/h4-21,24,31,33H,22-23H2,1-3H3;1H |
InChI 键 |
KOKFYXPRZFFWJH-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C2=CC=CC=C2C3C(C4=CC=CC=C41)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)CN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


